4-Benzyl-1-(2-bromopropanoyl)piperidine
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Overview
Description
4-Benzyl-1-(2-bromopropanoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical research . The compound this compound is characterized by the presence of a benzyl group attached to the piperidine ring and a bromopropanoyl group at the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Benzyl-1-(2-bromopropanoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Bromopropanoyl Group: The 4-Benzylpiperidine is then reacted with 2-bromopropanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-Benzyl-1-(2-bromopropanoyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Suzuki-Miyaura Coupling: This reaction can be employed to form carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
4-Benzyl-1-(2-bromopropanoyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-bromopropanoyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This activity is mediated through its binding to and modulation of monoamine transporters and receptors. Additionally, the compound may inhibit enzymes such as monoamine oxidase, further influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
4-Benzyl-1-(2-bromopropanoyl)piperidine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Similar in structure but lacks the bromopropanoyl group, leading to different chemical reactivity and biological activity.
2-Benzylpiperidine: Another derivative with a benzyl group at a different position on the piperidine ring, resulting in distinct properties and applications.
Benzylpiperazine: A structurally related compound with a different heterocyclic core, used in various pharmacological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological effects compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromopropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMYTXCSJCEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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